molecular formula C7 H16 O3<br>C7H16O3 B092314 1-Ethoxy-2-(2-methoxyethoxy)ethane CAS No. 1002-67-1

1-Ethoxy-2-(2-methoxyethoxy)ethane

Cat. No. B092314
Key on ui cas rn: 1002-67-1
M. Wt: 148.20 g/mol
InChI Key: CNJRPYFBORAQAU-UHFFFAOYSA-N
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Patent
US09388322B2

Procedure details

Ink 27 was prepared with reference to Example 1 of Patent Literature 4 (Japanese Patent Application Laid-Open No. 2010-018741). A mixture of 20.0 parts of carbon black (trade name: Monarch (M) 1000, product of Cabot), 12.0 parts of a polymer dispersant (trade name: BYK190, product of BYK Japan) and 68.0 parts of ion-exchanged water was treated by a Nano mill in which the packing rate of zirconia beads having a diameter of 0.5 mm was set to 80%, thereby preparing a pigment dispersion having a pigment content of 20 mass %. Fifteen parts of the resultant pigment dispersion, 10.0 part of a water-soluble polyurethane polymer (trade name: SF126, product of DAI-ICHI KOGYO SEIYAKU), 30.0 parts of diethylene glycol methyl ethyl ether, 0.2 parts of a silicone compound (trade name: FZ-2105, product of Dow Corning Toray), 0.4 parts of a stabilizer (trade name: ADEKA PLURONIC F-108, product of ADEKA) and 44.4 parts of ion-exchanged water were mixed, sufficiently stirred and dispersed, and the resultant dispersion was then filtered under pressure through a microfilter (product of Fuji Photo Film Co., Ltd.) having a pore size of 3.0 μm to prepare Ink 27.
[Compound]
Name
20.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C.[CH2:2]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH3:11])[CH3:3].CC1[O:15][CH2:14]1.[CH2:16]1O[CH2:17]1>O>[CH2:2]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:14][OH:15])[CH2:3][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
20.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCOCCOC
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CO1.C1CO1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
sufficiently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ink 27 was prepared with reference to Example 1 of Patent Literature 4 (Japanese Patent Application Laid-Open No
CUSTOM
Type
CUSTOM
Details
preparing a pigment dispersion
ADDITION
Type
ADDITION
Details
dispersed
FILTRATION
Type
FILTRATION
Details
the resultant dispersion was then filtered under pressure through a microfilter (product of Fuji Photo Film Co., Ltd.)
CUSTOM
Type
CUSTOM
Details
to prepare Ink 27

Outcomes

Product
Name
Type
Smiles
C(CCC)OCCOCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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